![molecular formula C13H10BrNO3 B5870928 1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)
1-[(4-bromophenoxy)methyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenoxy)methyl]-3-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BPNB and is a member of the nitrobenzene family. The chemical structure of BPNB consists of a benzene ring that is substituted with a bromophenoxy and nitro group.
Wirkmechanismus
The mechanism of action of BPNB is not fully understood. However, studies have suggested that BPNB may exert its pharmacological effects by modulating various signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
BPNB has been shown to have various biochemical and physiological effects. Studies have reported that BPNB can decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BPNB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPNB in lab experiments is its potential pharmacological properties. BPNB has been found to exhibit various activities, which makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using BPNB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BPNB. One potential direction is to investigate the potential of BPNB as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore the anticancer activity of BPNB further and investigate its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods for BPNB could facilitate its use in future research.
In conclusion, BPNB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of BPNB involves the reaction of 4-bromophenol and 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. BPNB has been found to exhibit various pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of BPNB is not fully understood, but studies have suggested that it may modulate various signaling pathways. BPNB has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of BPNB involves the reaction of 4-bromophenol and 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BPNB has been found to exhibit various pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that BPNB can inhibit the expression of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. BPNB has also been shown to possess antioxidant properties, which can help prevent oxidative stress-related diseases. Furthermore, BPNB has been found to have anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[(4-bromophenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUPWNYUIEZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


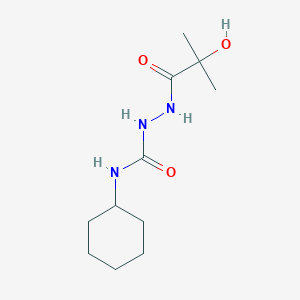
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
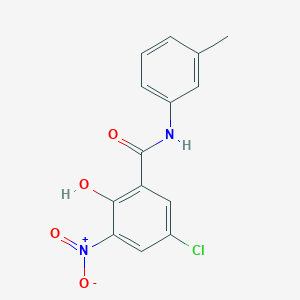
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
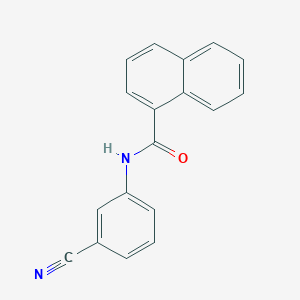
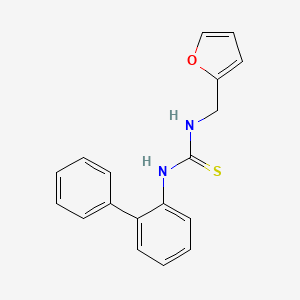


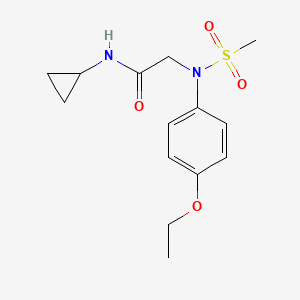
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
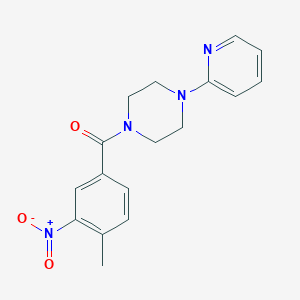
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)